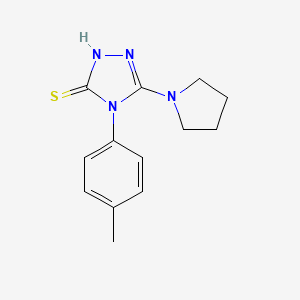
4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a pyrrolidine group and a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with pyrrolidine and an appropriate electrophile to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles and aromatic compounds.
科学研究应用
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit antimicrobial properties. The specific compound has been tested against various bacterial strains and has shown promising results in inhibiting growth, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Studies have explored the efficacy of triazole derivatives in cancer treatment. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in disease pathways. For instance, it has been studied for its ability to inhibit the activity of specific kinases that are overactive in cancer cells .
Agricultural Applications
- Fungicide Development : The triazole moiety is known for its fungicidal properties. Research has focused on utilizing this compound to develop new fungicides that can combat plant pathogens effectively . Its efficacy in protecting crops from fungal infections could lead to increased agricultural productivity.
Material Science
- Corrosion Inhibitors : The thiol group in this compound can form protective layers on metal surfaces, making it a candidate for use as a corrosion inhibitor in various industrial applications . The stability and reactivity of the compound enhance its potential effectiveness in this area.
Case Studies
作用机制
The mechanism of action of 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-one
- 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-sulfonic acid
Uniqueness
4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the triazole ring with the pyrrolidine group also contributes to its unique chemical and physical properties.
生物活性
The compound 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole-thiol class of compounds, known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted triazoles and thiol groups. The process may include:
- Formation of Triazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Thiol Addition : Introducing thiol groups through nucleophilic substitution reactions.
- Purification : Employing techniques like recrystallization or chromatography to obtain pure compounds.
Biological Activity Overview
The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas.
Antioxidant Activity
Research indicates that triazole-thiol derivatives exhibit significant antioxidant properties. For instance, the compound's ability to scavenge free radicals has been evaluated using assays such as DPPH and ABTS. In particular:
This suggests its potential application in preventing oxidative stress-related diseases.
Antimicrobial Activity
The compound has shown promising results against a range of microorganisms. Studies have demonstrated:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate significant potency against pathogens like E. coli and Candida albicans .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Cytotoxicity Against Cancer Cells :
- Mechanistic Studies :
Comparative Biological Activity Table
属性
IUPAC Name |
4-(4-methylphenyl)-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-10-4-6-11(7-5-10)17-12(14-15-13(17)18)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHAZIQNSWRCMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)NN=C2N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














